Prosaptide Tx14(A) Target Engagement vs. Mutant Peptide: Potent GPR37/GPR37L1 Agonism with Sub-10 nM EC50
Prosaptide Tx14(A) demonstrates high-potency agonism at its cognate receptors, GPR37L1 and GPR37, with EC50 values of 5 nM and 7 nM, respectively [1]. This is in stark contrast to a control mutant prosaptide containing a single amino acid substitution (Asn→Asp), which was found to be completely inactive in promoting sulfatide synthesis, a key downstream marker of neurotrophic activity [2]. This data highlights the critical sequence specificity of Tx14(A) and provides a clear, negative control for experimental design.
| Evidence Dimension | In vitro target engagement (EC50) and functional activity |
|---|---|
| Target Compound Data | GPR37L1 EC50 = 5 nM; GPR37 EC50 = 7 nM [1] |
| Comparator Or Baseline | Mutant Prosaptide (Asn→Asp): Inactive [2] |
| Quantified Difference | Tx14(A) is active at low nanomolar concentrations, while the single-point mutant is biologically inert. |
| Conditions | In vitro cell-based assays: GPR37L1/GPR37 receptor activation [1]; promotion of sulfatide synthesis in primary and transformed Schwann cells and oligodendrocytes [2]. |
Why This Matters
For researchers procuring this peptide, this data confirms that the specific D-Ala-containing sequence of Tx14(A) is non-negotiable for activity, and it provides a validated, commercially available inactive mutant for use as a critical negative control in experiments.
- [1] Ace Therapeutics. (n.d.). Prosaptide Tx14(A) Product Datasheet (Cat. No. IBDP-532656). View Source
- [2] Hiraiwa, M., Taylor, E. M., Campana, W. M., Darin, S. J., & O'Brien, J. S. (1997). Cell death prevention, mitogen-activated protein kinase stimulation, and increased sulfatide concentrations in Schwann cells and oligodendrocytes by prosaposin and prosaptides. Proceedings of the National Academy of Sciences, 94(9), 4778-4781. View Source
